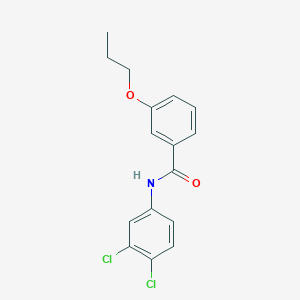![molecular formula C16H14N2O7S B4962892 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4962892.png)
2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (NBQX) is a chemical compound that belongs to the family of benzisothiazolone derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptor, AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. NBQX has been widely used in scientific research as a tool to investigate the role of AMPA receptors in various physiological and pathological processes.
作用机制
2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a selective antagonist of the AMPA receptor. It binds to the receptor and prevents the binding of glutamate, the endogenous ligand of the receptor. This results in the inhibition of AMPA receptor-mediated excitatory neurotransmission. This compound does not affect other glutamate receptors, such as NMDA (N-methyl-D-aspartate) and kainate receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, increase the uptake of glutamate, and reduce the activity of glutamate transporters. This compound has also been shown to reduce the production of reactive oxygen species and inhibit the activation of apoptotic pathways. In addition, this compound has been shown to improve synaptic plasticity, learning, and memory.
实验室实验的优点和局限性
2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it a useful tool for investigating the role of AMPA receptors in various physiological and pathological processes. This compound is also relatively stable and easy to handle. However, this compound has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which limits its use in long-term studies. This compound also has some off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in scientific research. One potential direction is the investigation of the role of AMPA receptors in psychiatric disorders, such as depression and schizophrenia. This compound has been shown to be effective in animal models of these disorders, and further studies may provide insights into the underlying mechanisms. Another potential direction is the development of novel AMPA receptor antagonists based on the structure of this compound. These compounds may have improved pharmacokinetic properties and selectivity, which could enhance their utility as research tools and potential therapeutic agents.
合成方法
2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-aminobenzisothiazole with 4-nitrophenol in the presence of a base to form the intermediate 2-(4-nitrophenoxy)benzisothiazole. The intermediate is then reacted with 3-chloro-2-hydroxypropylamine in the presence of a base to form this compound.
科学研究应用
2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. It has been shown to be effective in reducing neuronal damage and improving neurological function in animal models of stroke, traumatic brain injury, and spinal cord injury. This compound has also been used to study the mechanisms underlying synaptic plasticity, learning, and memory.
属性
IUPAC Name |
2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7S/c19-12(10-25-13-7-5-11(6-8-13)18(21)22)9-17-16(20)14-3-1-2-4-15(14)26(17,23)24/h1-8,12,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSENZEKLDNFOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(COC3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4962861.png)

![4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile](/img/structure/B4962868.png)

![3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B4962878.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B4962883.png)
![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962890.png)
![1-isopropyl-4-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperazine](/img/structure/B4962891.png)


![2-(2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4962905.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962913.png)